BenchChemオンラインストアへようこそ!

2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Medicinal Chemistry Lipophilicity Optimization SAR Studies

2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (CAS 1206998-21-1) is a synthetic small-molecule belonging to the 6-oxo-1,6-dihydropyrimidine class, bearing a p-tolyl substituent at position 4 and an unsubstituted primary acetamide side chain at N1. Its molecular formula is C13H13N3O2, with a molecular weight of 243.26 g/mol.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 1206998-21-1
Cat. No. B2510740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
CAS1206998-21-1
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N
InChIInChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-13(18)16(8-15-11)7-12(14)17/h2-6,8H,7H2,1H3,(H2,14,17)
InChIKeyZIFLXEZTUGRHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (CAS 1206998-21-1): Procurement-Relevant Identity and Scaffold Context


2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (CAS 1206998-21-1) is a synthetic small-molecule belonging to the 6-oxo-1,6-dihydropyrimidine class, bearing a p-tolyl substituent at position 4 and an unsubstituted primary acetamide side chain at N1 . Its molecular formula is C13H13N3O2, with a molecular weight of 243.26 g/mol . The compound is catalogued as a research-grade building block, typically supplied at ≥90% purity, and is structurally positioned as an intermediate for further N-functionalization or as a scaffold for enzyme inhibitor discovery within the pyrimidinone acetamide chemotype [1].

Why Generic Substitution Fails for 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide: Structural Nuances That Defeat Simple Analog Interchange


Interchanging 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide with superficially similar pyrimidinone acetamides is unreliable because three structural features simultaneously govern its physicochemical and potential biological behavior: (i) the p-tolyl group at C4 modulates lipophilicity and aromatic stacking relative to unsubstituted phenyl analogs, altering membrane permeability and target-binding enthalpy ; (ii) the primary acetamide (–CH2CONH2) at N1 preserves an unsubstituted NH2 terminus that serves as both a hydrogen-bond donor/acceptor motif and a synthetic derivatization handle, unlike N-alkylated or N-arylated counterparts where this reactivity is eliminated ; and (iii) the 6-oxo-1,6-dihydropyrimidine tautomeric equilibrium influences the ring's electron density and recognition by biological targets in ways that are sensitive to the specific C4 aryl substituent [1]. Generic substitution without controlling for these three variables risks altered potency, selectivity, solubility, and downstream synthetic tractability.

Quantitative Differentiation Evidence for 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (CAS 1206998-21-1) Against Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus the 4-Phenyl Analog (CAS 1206997-73-0)

The target compound (MW 243.26 g/mol) incorporates a p-methyl group on the C4 aromatic ring, adding 14.03 Da relative to the 4-phenyl analog 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide (MW 229.23 g/mol) . This methyl substitution is predicted to increase calculated logP by approximately 0.5–0.6 log units based on the Hansch π constant for aromatic –CH3 (+0.56), translating to an estimated 3–4× increase in octanol-water partition coefficient [1]. In pyrimidine-based HDAC inhibitor series, this magnitude of lipophilicity shift has been associated with measurable changes in cellular permeability and target engagement [2].

Medicinal Chemistry Lipophilicity Optimization SAR Studies

Primary Amide Synthetic Handle: Distinct Reactivity Versus N-Substituted Acetamide Derivatives

The target compound bears a primary acetamide (–CH2CONH2) at N1, presenting two synthetically accessible hydrogen atoms on the terminal amide nitrogen. This is in direct contrast to N-substituted derivatives such as N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (MW = 299.37 g/mol) and N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (MW = 376.4 g/mol), where the amide NH2 is alkylated or arylated, respectively, removing the primary amine reactivity . The target compound's primary amide enables acylation, sulfonylation, reductive amination, and urea formation chemistries that are precluded in the N-substituted analogs, making it a versatile diversification point for parallel library synthesis .

Synthetic Chemistry Building Block Utility Library Synthesis

Hydrogen-Bond Donor/Acceptor Profile: Quantitative Comparison with the Carboxylic Acid Analog (CAS 1713590-52-3)

The target compound contains 2 hydrogen-bond donors (HBD; primary amide NH2) and 3 hydrogen-bond acceptors (HBA; pyrimidinone C=O, amide C=O, pyrimidine N3), yielding a total polar surface area (tPSA) estimated at approximately 75–85 Ų . In contrast, the carboxylic acid analog 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid (CAS 1713590-52-3) contains 1 HBD (carboxylic acid OH) and 4 HBA, with a tPSA of approximately 83–93 Ų . While both compounds satisfy Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10), the primary amide's balanced HBD/HBA ratio (2:3) versus the acid's (1:4) predicts differential passive membrane permeability and carrier-mediated transport interactions, consistent with the observation that primary amides typically exhibit 2–5× higher Caco-2 permeability than corresponding carboxylic acids within the same scaffold series [1].

Drug-Likeness Permeability Physicochemical Profiling

Vendor-Supplied Purity and Cost Profile for Procurement Benchmarking

The target compound is commercially available from 10XChem at 90% purity with the following pricing tier: 1 mg ($305), 5 mg ($343), 10 mg ($370), 25 mg ($469), 50 mg ($673), with a 3-week lead time for all quantities . This cost-per-milligram structure ($305/mg at 1 mg scale, decreasing to $13.46/mg at 50 mg) reflects the compound's status as a custom-synthesized research intermediate rather than a stock catalog item. The 90% purity specification is consistent with the compound's intended use as a synthetic building block requiring subsequent purification after derivatization, whereas the 95% purity typically reported for N-substituted derivatives (e.g., N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide at 95% ) reflects their position as more advanced intermediates with fewer downstream purification steps anticipated.

Procurement Cost Efficiency Compound Sourcing

Pyrimidinone Acetamide Scaffold: Class-Level HDAC Inhibition Evidence and the Role of C4 Aryl Identity

The 6-oxo-1,6-dihydropyrimidine acetamide scaffold has been established as a privileged chemotype for histone deacetylase (HDAC) inhibition. Acetylon Pharmaceuticals' patent series (US 2013/0184258 A1) discloses pyrimidine hydroxy amide compounds with HDAC6 IC50 values as low as 10 nM for optimized analogs, with the C4 aryl substituent identity being a critical determinant of isoform selectivity [1]. In a related study, pyrimidine-based hydroxamic acids demonstrated that the C4 substituent modulates HDAC4 vs. HDAC8 selectivity by up to 14-fold (IC50 16.6 µM for HDAC4 vs. 1.2 µM for HDAC8 for the most potent derivative) [2]. While no direct IC50 data are publicly available for the target compound itself, the presence of the C4 p-tolyl group (as opposed to phenyl, 4-methoxyphenyl, or 4-chlorophenyl variants) positions it within a defined SAR space; the electron-donating p-methyl group is predicted to enhance π-stacking interactions with Phe/Tyr residues in the HDAC catalytic tunnel compared to the unsubstituted phenyl analog [3]. This class-level evidence supports prioritizing the target compound over the phenyl analog for HDAC-focused screening campaigns.

HDAC Inhibition Epigenetics Kinase Selectivity

Rotatable Bond Count and Conformational Pre-organization Relative to Extended N-Substituted Analogs

The target compound contains 3 rotatable bonds (C4–aryl, N1–CH2, CH2–C(O)NH2), which is 1–2 fewer than common N-substituted derivatives such as N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (5 rotatable bonds) and N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (5 rotatable bonds) . In fragment-based drug discovery and affinity optimization, each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.7–1.2 kcal/mol upon protein binding [1]. The target compound's lower rotatable bond count predicts a reduced conformational entropy penalty upon target engagement compared to N-alkylated derivatives, translating to a predicted affinity advantage of approximately 3–6 fold per rotatable bond eliminated when binding to a rigid protein pocket [1]. This intrinsic conformational pre-organization makes the target compound a more efficient starting point for fragment elaboration or scaffold-hopping campaigns where ligand efficiency metrics are prioritized.

Conformational Analysis Entropy Optimization Ligand Efficiency

Recommended Application Scenarios for 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (CAS 1206998-21-1) Based on Quantitative Differentiation Evidence


Focused Pyrimidinone Library Synthesis via N1-Acetamide Diversification

The primary amide NH2 terminus (2 reactive hydrogen sites) makes this compound the optimal core scaffold for parallel amide coupling, sulfonylation, or urea formation libraries. Procurement of 25–50 mg quantities (90% purity, $469–$673 at 10XChem ) enables generation of 24–96 unique N-substituted analogs via plate-based chemistry, exploiting a universal synthetic handle absent in N-alkylated derivatives. Post-reaction purification (e.g., preparative HPLC) compensates for the 90% input purity. This scenario is contraindicated if the campaign requires pre-functionalized amides, in which case N-(sec-butyl) or N-(benzo[d]thiazol-2-yl) derivatives are more appropriate starting materials.

HDAC Isoform Selectivity Screening Panel with C4 Aryl SAR Exploration

Based on class-level evidence establishing the pyrimidinone acetamide scaffold as an HDAC inhibitor chemotype [1], this compound serves as the p-tolyl variant within a C4-aryl SAR matrix. Researchers should procure the target compound alongside the C4-phenyl analog (CAS 1206997-73-0) and C4-(4-methoxyphenyl) or C4-(4-chlorophenyl) variants for parallel IC50 determination against HDAC1–HDAC8 isoforms using HDAC Glo assay format. The p-tolyl group's electron-donating character predicts differential HDAC isoform selectivity relative to the phenyl baseline; this panel design distinguishes genuine SAR trends from assay noise. The predicted lower conformational entropy penalty (3 rotatable bonds) further supports prioritizing this compound over N-substituted analogs in fragment-based HDAC screening.

Permeability-Optimized Fragment for CNS-Targeted Lead Generation

The balanced HBD/HBA profile (2:3) and estimated tPSA of 75–85 Ų position this compound within the favorable physicochemical space for blood-brain barrier (BBB) penetration (tPSA < 90 Ų, HBD ≤ 3) [2]. In CNS drug discovery programs, the target compound should be prioritized over the carboxylic acid analog (CAS 1713590-52-3; tPSA ≈ 83–93 Ų, HBD = 1, HBA = 4) for parallel artificial membrane permeability assay (PAMPA-BBB) screening and Caco-2 permeability assessment. The p-tolyl group offers a lipophilicity increment (+0.56 logP vs. phenyl) that can be exploited to fine-tune BBB penetration without exceeding the typical CNS drug space threshold of logP < 5.

Thermodynamic Profiling in Fragment-Based Drug Discovery Campaigns

The low rotatable bond count (3 bonds) makes this compound suitable for isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) fragment screening against rigid protein targets, where conformational entropy penalties dominate binding thermodynamics [3]. The predicted 1.4–2.4 kcal/mol entropic advantage over N-substituted derivatives with 5 rotatable bonds translates to an approximately 10–50 fold affinity enhancement at equivalent enthalpy of binding. Fragment libraries built around this core scaffold can therefore achieve hit rates comparable to larger, more flexible fragments while maintaining superior ligand efficiency metrics (LE > 0.3 kcal/mol per heavy atom). Procurement at the 5–10 mg scale ($343–$370) provides sufficient material for primary SPR screening at 100–500 µM fragment concentrations in 384-well format.

Quote Request

Request a Quote for 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.